Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name derives from its bicyclic framework. The parent structure, naphtho[1,2-b]furan, consists of a naphthalene ring fused to a furan moiety at the 1,2 and b positions. The numbering begins at the oxygen atom of the furan ring, proceeding through the fused naphthalene system. The substituents—a hydroxyl group (-OH) at position 5, three methyl groups at positions 2, 2, and 4, and a dihydro modification at positions 2 and 3—are prioritized according to IUPAC substitution rules.
For comparison, naphtho[2,3-b]furan derivatives, such as 3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan, exhibit distinct fusion patterns and substituent placements, altering their systematic names. Stereochemical descriptors like trans- or cis- are applied to octahydro or tetrahydro derivatives to denote spatial arrangements of substituents.
Molecular Formula and Stereochemical Configuration
The molecular formula of Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- is inferred as C₁₄H₁₆O₂ , based on its structural analogs. The dihydro modification at positions 2 and 3 introduces two hydrogen atoms, reducing the unsaturated furan ring to a partially saturated system. The three methyl groups contribute to its hydrophobicity, while the hydroxyl group enhances polarity.
Stereochemical analysis of related compounds, such as (5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g]benzofuran-1-one, reveals chiral centers at fused ring junctions. For the target compound, the 2,3-dihydro modification likely creates a planar conformation, with methyl groups adopting equatorial or axial positions depending on ring strain.
Crystallographic Data and Conformational Analysis
Crystallographic data for this specific compound are limited in the provided sources. However, studies on analogous structures, such as 4,5,5a,6,7,8,9,9a-octahydro-6,6,9a-trimethylnaphtho[1,2-c]furan-1(3H)-one, demonstrate triclinic or monoclinic crystal systems with hydrogen-bonding networks stabilized by hydroxyl groups. The dihydrofuran ring in such compounds often adopts an envelope conformation, minimizing steric hindrance between methyl substituents.
X-ray diffraction of 3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan reveals bond lengths of 1.46–1.52 Å for C-O bonds and 1.33–1.38 Å for aromatic C-C bonds, consistent with partial double-bond character in the furan ring.
Comparative Analysis of Naphthofuran Isomeric Forms
Naphthofuran isomers differ in fusion positions and substituent arrangements, significantly altering their physicochemical properties:
For example, naphtho[1,2-c]furan-1(3H)-one derivatives exhibit ketone functionalities that enhance hydrogen-bonding potential, whereas naphtho[2,3-b]furan analogs prioritize hydrophobic interactions due to methyl-group clustering. These structural variations influence solubility, melting points, and reactivity patterns.
Properties
CAS No. |
151799-19-8 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2,2,4-trimethyl-3H-benzo[g][1]benzofuran-5-ol |
InChI |
InChI=1S/C15H16O2/c1-9-12-8-15(2,3)17-14(12)11-7-5-4-6-10(11)13(9)16/h4-7,16H,8H2,1-3H3 |
InChI Key |
XJBJQGZQJNMGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1CC(O3)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- can be achieved through various methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the use of palladium-catalyzed reverse hydrogenolysis for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical synthesis, utilizing advanced photoreactors to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of naphtho[1,2-b]furan-5-ol exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives were tested against six human cancer cell lines, including Hs683 (oligodendroglioma) and MCF-7 (breast carcinoma), showing IC50 values significantly lower than those of traditional chemotherapeutics .
Photochromic Properties
Naphtho[1,2-b]furan derivatives have been explored for their photochromic properties. These compounds can undergo reversible transformations upon exposure to light, making them suitable for applications in optical devices and smart materials. The ability to switch between different states under light exposure can be harnessed in developing advanced coatings and sensors .
Synthetic Strategies
The synthesis of naphtho[1,2-b]furan derivatives has been extensively studied. Various synthetic routes have been developed that allow for high yields and purity of the target compounds. For example, one notable method involves the reaction of 2-naphthol with glyoxal under basic conditions, yielding naphtho[1,2-b]furan structures with excellent yields .
| Synthetic Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with glyoxal | 88.2 - 99.3 | Aqueous KOH at 30 °C for 4.5 h |
| Treatment with alkenyl halide | 60 - 70 | Reflux in N,N'-diethyl aniline |
Case Study: Anticancer Derivatives
A specific study focused on synthesizing a series of naphtho[1,2-b]furan derivatives and evaluating their antiproliferative effects against multiple cancer cell lines. The results indicated that modifications to the furan ring significantly influenced the biological activity of these compounds .
Case Study: Photoresponsive Materials
Another research project investigated the use of naphtho[1,2-b]furan derivatives in creating photoresponsive materials for use in smart textiles. The study demonstrated that these materials could change color upon exposure to UV light, showcasing their potential for innovative applications in fashion and design .
Mechanism of Action
The mechanism of action of naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- involves its interaction with molecular targets such as NF-κB. By inhibiting NF-κB activity, the compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation . This inhibition is achieved through the binding of the compound to specific sites on the NF-κB protein, preventing its activation and subsequent translocation to the nucleus.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physical and Chemical Properties
- Solubility : Hydroxyl and methoxy substituents increase polarity, improving aqueous solubility compared to fully alkylated analogs (e.g., 2,3,4,6,7-pentamethyl derivatives) .
Research Challenges and Opportunities
- Synthetic Efficiency : Direct scaffold construction methods (e.g., defluorination-cyclization) offer higher yields (>70%) compared to traditional multi-step routes .
- Bioactivity Optimization : Introducing heterocyclic moieties (e.g., pyrazole, thiazole) could enhance antimicrobial potency while mitigating steric limitations posed by trimethyl groups .
Biological Activity
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-, is a polycyclic aromatic compound characterized by its unique fused naphthalene and furan structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in areas such as antimicrobial and antioxidant properties.
Chemical Structure and Properties
The molecular formula of Naphtho[1,2-b]furan-5-ol is C15H16O2, with a molecular weight of approximately 246.3016 g/mol. Its structure features a hydroxyl group (-OH) at the 5-position of the naphtho-furan framework, which is critical for its chemical reactivity and biological interactions. The presence of multiple methyl groups enhances its hydrophobicity, influencing solubility and interactions with biological systems .
Biological Activity Overview
Research indicates that compounds related to naphtho[1,2-b]furan structures exhibit various biological activities. Notably:
- Antioxidant Activity : The hydroxyl group in the structure often correlates with antioxidant properties. Compounds with similar frameworks have demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that naphthoquinones derived from similar structures exhibit trypanocidal properties against Trypanosoma species, indicating potential applications in treating diseases like Chagas disease. The antimicrobial activity has been observed in several derivatives of naphtho[1,2-b]furan compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for predicting the biological activity of Naphtho[1,2-b]furan-5-ol:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Naphthoquinone | Contains a ketone group; highly reactive | Antimicrobial and anticancer properties |
| Benzofuran | Fused benzene and furan rings | Antioxidant and anti-inflammatory effects |
| 2-Hydroxynaphthalene | Hydroxylated naphthalene derivative | Solvent properties; used in dye production |
Naphtho[1,2-b]furan-5-ol's unique arrangement of hydroxyl and methyl groups may influence its solubility and biological interactions differently from these compounds, making it a candidate for further investigation in medicinal chemistry.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Activity : A study evaluated various naphtho[1,2-b]furan derivatives against bacterial strains. Compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 mg to 12.5 mg against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antioxidant Studies : Research has shown that naphtho[1,2-b]furan derivatives exhibit potent antioxidant activity by scavenging free radicals effectively. This property is attributed to the presence of hydroxyl groups that facilitate electron donation during redox reactions .
- Pharmacological Applications : Investigations into the pharmacodynamics of naphtho[1,2-b]furan compounds suggest interactions with various enzymes involved in metabolic pathways. For instance, certain derivatives have been identified as potential inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Naphtho[1,2-b]furan derivatives, and how can regioselectivity be controlled?
- Methodology : One-step reactions involving β-naphthol derivatives and electrophilic agents are widely used. For example, intramolecular cyclization of substituted quinones under photoredox conditions can yield spirocyclic derivatives . Regioselectivity is influenced by steric and electronic factors: bulky substituents at the 2-position favor naphtho[2,1-b]furan formation over [2,3-b] isomers due to reduced steric hindrance during cyclization .
- Key Data : In reactions with β-naphthol anions, only naphtho[2,1-b]furan derivatives form, as confirmed by NMR and X-ray crystallography .
Q. How is structural characterization of Naphtho[1,2-b]furan-5-ol derivatives performed?
- Techniques :
- NMR : and NMR (e.g., 400 MHz , 101 MHz ) identify substituent patterns and hydrogen bonding. For example, aromatic protons show distinct splitting in CDCl due to dihydrofuran ring constraints .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., exact mass 350.1095 for related naphthofurans) .
- Validation : X-ray crystallography resolves stereochemistry, as seen in spirocyclic quinone derivatives .
Advanced Research Questions
Q. What computational methods predict the photophysical properties of substituted Naphtho[1,2-b]furan derivatives?
- Approach : Density Functional Theory (DFT) calculations optimize ground-state geometries, while Time-Dependent DFT (TD-DFT) models excited-state behavior. For photochromic furofurans, frontier molecular orbital (FMO) analysis explains electronic transitions and lack of photochromism in methoxy-substituted analogs .
- Case Study : Non-photochromic byproducts (e.g., 6b,13b-Dihydro-5,12-dimethoxy derivatives) show reduced π-conjugation, validated by experimental UV-Vis spectra .
Q. How do structural modifications at the 2- and 4-positions affect antimicrobial activity?
- Structure-Activity Relationship (SAR) :
- 2-Methyl Group : Enhances lipophilicity, improving membrane penetration. Derivatives with 2,2,4-trimethyl substitution show MIC values <10 µg/mL against Staphylococcus aureus .
- 4-Hydroxy Group : Hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) increases potency. Removal reduces activity by 50% .
Q. What analytical strategies resolve contradictions in reaction outcomes for dihydrofuran derivatives?
- Case Study : A reaction yielding unexpected non-photochromic byproducts (e.g., 115 in ) was resolved via HPLC-MS and - HSQC correlations, identifying steric hindrance from methoxy groups .
- Kinetic Analysis : Arrhenius plots differentiate thermodynamically vs. kinetically controlled pathways. For example, high-temperature conditions favor spirocyclic products over linear isomers .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for minimizing byproducts in naphthofuran synthesis?
- Parameters :
- Catalyst : Pd(OAc)/ligand systems improve yield (e.g., 85% for 2,2,4-trimethyl derivatives) by reducing side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., MeOH) increase byproduct formation .
- Monitoring : In-situ FTIR tracks carbonyl intermediates, enabling real-time adjustments .
Q. What strategies validate the purity of Naphtho[1,2-b]furan derivatives for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
